N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-(pyrimidin-2-ylamino)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It belongs to the class of protein kinase inhibitors and has gained attention due to its potential therapeutic applications.
- The compound’s chemical structure consists of a benzimidazole core with a pyrimidine moiety attached via a butanamide linker.
N-[2-(2-méthylpropyl)-1H-benzimidazol-6-yl]-4-(pyrimidin-2-ylamino)butanamide: , is a synthetic small molecule.
Preparation Methods
Synthetic Routes: MK-2206 can be synthesized through various routes, but one common method involves the condensation of 2-(2-methylpropyl)-1H-benzimidazole-6-carboxylic acid with 2-amino-4-(pyrimidin-2-ylamino)butanoic acid.
Reaction Conditions: The specific reaction conditions may vary, but typically involve appropriate solvents, reagents, and catalysts.
Industrial Production: While I don’t have specific industrial production details, pharmaceutical companies may employ large-scale synthesis using optimized conditions.
Chemical Reactions Analysis
Reactions: MK-2206 can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modification.
Major Products: The major products would be the modified forms of MK-2206 resulting from these reactions.
Scientific Research Applications
Chemistry: MK-2206 serves as a valuable tool in studying protein kinases, particularly .
Biology: Researchers use MK-2206 to investigate cell signaling pathways, apoptosis, and cancer biology.
Medicine: Clinical trials explore its potential as an anticancer agent, especially in solid tumors.
Industry: Pharmaceutical companies may consider MK-2206 for targeted therapy development.
Mechanism of Action
Targets: MK-2206 selectively inhibits Akt by binding to its allosteric site, preventing its activation.
Pathways: By inhibiting Akt, MK-2206 disrupts downstream signaling pathways involved in cell survival, proliferation, and metabolism.
Comparison with Similar Compounds
Similar Compounds: Other Akt inhibitors include , , and .
Uniqueness: MK-2206’s unique feature lies in its allosteric inhibition of Akt, distinct from ATP-competitive inhibitors.
Méthodes De Préparation
Synthetic Routes: MK-2206 can be synthesized through various routes, but one common method involves the condensation of 2-(2-methylpropyl)-1H-benzimidazole-6-carboxylic acid with 2-amino-4-(pyrimidin-2-ylamino)butanoic acid.
Reaction Conditions: The specific reaction conditions may vary, but typically involve appropriate solvents, reagents, and catalysts.
Industrial Production: While I don’t have specific industrial production details, pharmaceutical companies may employ large-scale synthesis using optimized conditions.
Analyse Des Réactions Chimiques
Reactions: MK-2206 can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modification.
Major Products: The major products would be the modified forms of MK-2206 resulting from these reactions.
Applications De Recherche Scientifique
Chemistry: MK-2206 serves as a valuable tool in studying protein kinases, particularly .
Biology: Researchers use MK-2206 to investigate cell signaling pathways, apoptosis, and cancer biology.
Medicine: Clinical trials explore its potential as an anticancer agent, especially in solid tumors.
Industry: Pharmaceutical companies may consider MK-2206 for targeted therapy development.
Mécanisme D'action
Targets: MK-2206 selectively inhibits Akt by binding to its allosteric site, preventing its activation.
Pathways: By inhibiting Akt, MK-2206 disrupts downstream signaling pathways involved in cell survival, proliferation, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other Akt inhibitors include , , and .
Uniqueness: MK-2206’s unique feature lies in its allosteric inhibition of Akt, distinct from ATP-competitive inhibitors.
Propriétés
Formule moléculaire |
C19H24N6O |
---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
N-[2-(2-methylpropyl)-3H-benzimidazol-5-yl]-4-(pyrimidin-2-ylamino)butanamide |
InChI |
InChI=1S/C19H24N6O/c1-13(2)11-17-24-15-7-6-14(12-16(15)25-17)23-18(26)5-3-8-20-19-21-9-4-10-22-19/h4,6-7,9-10,12-13H,3,5,8,11H2,1-2H3,(H,23,26)(H,24,25)(H,20,21,22) |
Clé InChI |
JESZMIBCBTYYRD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=NC2=C(N1)C=C(C=C2)NC(=O)CCCNC3=NC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.